molecular formula C10H19N5O B2740313 3-amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1856091-26-3

3-amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B2740313
CAS RN: 1856091-26-3
M. Wt: 225.296
InChI Key: OYVDJOKMNTZFIJ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the dimethylaminoethyl group suggests that it might have properties similar to other compounds with this group, such as basicity and potential reactivity with acids .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like nucleophilic substitution or addition reactions . For example, dimethylaminoethyl acrylate is prepared via transesterification of acrylic acid esters with 2-dimethylaminoethanol under acid catalysis .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazole ring, an ethyl group attached to one of the carbon atoms of the ring, and a dimethylaminoethyl group attached via an amide linkage .


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by several functional groups. The amine could participate in acid-base reactions, the amide could undergo hydrolysis or condensation reactions, and the pyrazole ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

Based on its structure, we can predict that it might be a solid under standard conditions . Its solubility would depend on the polarity of the solvent, with higher solubility expected in polar solvents due to the presence of polar functional groups .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s used as a monomer in polymerization reactions, the double bond in the pyrazole ring might be involved in the formation of the polymer chain .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to avoid dust formation, inhalation, and contact with skin or eyes . It’s also crucial to store the compound properly to prevent degradation or hazardous reactions .

properties

IUPAC Name

5-amino-N-[2-(dimethylamino)ethyl]-2-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-4-15-8(7-9(11)13-15)10(16)12-5-6-14(2)3/h7H,4-6H2,1-3H3,(H2,11,13)(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVDJOKMNTZFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide

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